molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2952536
CAS No.: 1021025-64-8
M. Wt: 469.593
InChI Key: FCCQVJCSKIBJCW-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic small molecule designed for life science research. It is built on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatility and presence in compounds with diverse biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core structure of this molecule suggests its primary research value lies in the study of the sigma-1 receptor (σ1R), a unique molecular chaperone protein implicated in modulating neuropathic pain and central nervous system (CNS) function . Compounds featuring a 4-acylaminopyrazolo[3,4-d]pyrimidine core, similar to this one, have been identified as highly selective sigma-1 receptor antagonists . The benzylpiperazine moiety is a common feature in pharmacologically active compounds and may contribute to the molecule's binding affinity and selectivity . Researchers can utilize this compound to probe the mechanisms of sigma-1 receptor antagonism. Sigma-1 receptor antagonists have been shown to exhibit substantial antinociceptive properties in preclinical models, acting through the up-regulation of sodium and calcium channels as well as NMDA receptor function, which are all linked to pain facilitation . This makes it a valuable chemical tool for investigating pathways involved in chronic pain states and other neurological disorders. Handle this product with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCQVJCSKIBJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step reactions that begin with the construction of the pyrazolopyrimidine core. This is followed by functionalization with piperazine derivatives and subsequent attachment of the phenylpropanamide group. Key steps may include:

  • Pyrazolopyrimidine Synthesis: : Starting with the formation of the pyrazolopyrimidine core via cyclization reactions.

  • Piperazine Functionalization: : Benzylation of piperazine followed by coupling with the pyrazolopyrimidine intermediate.

  • Attachment of Phenylpropanamide: : Final coupling reactions to attach the phenylpropanamide moiety.

Industrial Production Methods: Large-scale production would require optimization of reaction conditions, considering factors such as temperature, solvents, and catalysts to maximize yield and purity. Utilizing automated synthetic platforms and continuous flow chemistry could significantly enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound might undergo oxidation reactions, especially at the benzylic positions.

  • Reduction: : Reduction of any nitro or carbonyl functionalities, if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with a palladium catalyst for hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products: Depending on the reaction type, oxidation may yield carboxylic acids or ketones, while reduction could yield amines or alcohols. Substitution reactions might result in various derivatives with different functional groups attached.

Scientific Research Applications

Chemistry: The compound is used to explore new reaction mechanisms and synthetic pathways, serving as a model compound in organic synthesis studies.

Biology: In biology, it functions as a probe to study biological processes, given its structural features that allow for interaction with biomolecules.

Medicine: Medically, the compound is investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor in various disease models.

Industry: Industrially, it might be employed in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Molecular Targets and Pathways: The compound may interact with specific receptors or enzymes, inhibiting their activity or modulating their function. This interaction could involve binding to active sites or allosteric sites, leading to changes in biological pathways.

Comparison with Similar Compounds

Critical Notes

  • Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental validation.
  • Functional Diversity : While structural analogs share the pyrazolopyrimidine core, their substituents dictate divergent applications (e.g., kinase inhibition vs. PROTAC-mediated degradation).
  • Synthetic Challenges : Halogenated analogs (e.g., –8) may require specialized purification techniques due to increased hydrophobicity.

Biological Activity

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer treatment. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C27H31N7O
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 1021025-64-8

This structure includes functional groups such as benzylpiperazine and pyrazolopyrimidine, which are known for their biological activities.

This compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Modulation of Apoptosis : Studies indicate that the compound can induce the expression of pro-apoptotic proteins such as caspases and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines (e.g., MCF-7) .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to DHFR, supporting its potential as an antitumor agent .

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound:

  • Cytotoxicity : The compound demonstrated significant cytotoxic activity against various cancer cell lines, particularly those resistant to classical antifolates like methotrexate .
  • Induction of Apoptosis : In vitro assays revealed that treatment with this compound resulted in increased apoptosis in cancer cells, indicating its potential utility in therapeutic settings .

Comparative Studies

In a comparative study with other pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibited enhanced DHFR inhibition and cytotoxicity levels .

CompoundDHFR InhibitionCytotoxicity (MCF-7)
This compoundHighSignificant
Classical Antifolates (e.g., Methotrexate)ModerateVariable

Study 1: Antitumor Evaluation

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives found that this compound not only inhibited DHFR effectively but also showed promising results in reducing tumor size in vivo models .

Study 2: Molecular Docking Analysis

Molecular docking simulations indicated that this compound could serve as a lead candidate for developing new anticancer drugs targeting DHFR due to its favorable binding interactions compared to existing treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidine derivatives like N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide?

  • Methodological Answer : Key routes include alkylation of intermediates with alkyl halides (e.g., in acetonitrile or dichloromethane) and condensation reactions with isocyanates or benzoyl chlorides. For example, pyrazolo[3,4-d]pyrimidine cores are functionalized via nucleophilic substitution or coupling reactions, followed by purification via recrystallization (acetonitrile) or column chromatography . Characterization relies on 1H NMR^1 \text{H NMR} (e.g., δ 2.46–3.57 ppm for piperazine protons) and IR spectroscopy (e.g., C=O stretches at ~1650–1700 cm1^{-1}) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation of piperazine-containing heterocycles?

  • Methodological Answer : 1H NMR^1 \text{H NMR} (400 MHz in CDCl3_3) is essential for resolving aromatic protons (δ 6.93–8.83 ppm) and piperazine/ethylene linkages (δ 2.46–3.57 ppm). IR confirms functional groups (e.g., amide C=O at ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formulas .

Q. How are reaction impurities identified and controlled during synthesis?

  • Methodological Answer : Impurity profiling involves HPLC with UV detection or LC-MS. Reference standards (e.g., triazolo[4,3-a]pyridin-3(2H)-one derivatives) are used to identify byproducts from incomplete alkylation or cross-reactivity. Normal-phase chromatography (e.g., hexane/ethyl acetate gradients) effectively isolates target compounds from impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in multi-step syntheses of piperazine-linked compounds?

  • Methodological Answer : Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature improves intermediate stability. For example, using amine-phase chromatography (RediSep Rf Gold columns) increases purity of piperazine intermediates by resolving polar byproducts, improving yields from ~40% to >60% . Kinetic studies (e.g., monitoring via 1H NMR^1 \text{H NMR}) identify rate-limiting steps, such as nucleophilic substitution at the pyrimidine C4 position .

Q. What strategies resolve discrepancies in spectral data during structural analysis?

  • Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Deuterated DMSO can clarify exchangeable protons (e.g., NH groups). Computational tools (DFT calculations) predict 1H NMR^1 \text{H NMR} shifts for comparison with experimental data . Cross-validation with 2D NMR (e.g., HSQC, HMBC) confirms connectivity in complex scaffolds .

Q. How can computational methods accelerate the design of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) model reaction pathways to predict intermediates and transition states. Machine learning algorithms (e.g., ICReDD’s reaction discovery platform) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. What pharmacological assays are suitable for evaluating target engagement of piperazine-pyrazolo[3,4-d]pyrimidine hybrids?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3 \text{H}-labeled compounds) quantify affinity for receptors like histamine H1_1/H4_4. Functional assays (e.g., cAMP inhibition or calcium flux) assess downstream signaling. Metabolic stability is evaluated using liver microsomes, with LC-MS/MS quantifying parent compound degradation .

Q. How can metabolic stability of this compound be improved?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the phenylpropanamide moiety reduces oxidative metabolism. Deuteration at labile C-H bonds (e.g., ethylene linker) prolongs half-life in microsomal assays. Computational ADMET models (e.g., SwissADME) guide rational modifications .

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